N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a pyrrolidine ring, and a sulfonamide group. Quinoxaline derivatives are known to exhibit a wide range of biological activities . Pyrrolidine is a versatile scaffold in drug discovery .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of diamines with dicarbonyl compounds to form the quinoxaline core . The pyrrolidine ring could potentially be formed through a ring-closing reaction . The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a pyrrolidine ring, and a sulfonamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the quinoxaline ring might undergo electrophilic substitution reactions . The pyrrolidine ring might undergo reactions typical of secondary amines .Mechanism of Action
Target of Action
The primary target of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is Phosphodiesterase (PDE) 10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons . The regulation of cAMP and cGMP modulates the activity of these neurons .
Mode of Action
The compound interacts with its target, PDE10A, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP within the neurons, thereby modulating their activity .
Biochemical Pathways
The inhibition of PDE10A affects the cAMP and cGMP pathways. These cyclic nucleotides play crucial roles in signal transduction within cells. By increasing the levels of cAMP and cGMP, the compound can modulate the activity of medium spiny neurons .
Pharmacokinetics
It is noted that a related compound with a 3-methyl-7-fluoro quinoxaline ring was found to have good pharmacokinetics due to its strong pde10a inhibitory activity .
Result of Action
The result of the compound’s action is the modulation of the activity of medium spiny neurons . This modulation is associated with psychotic symptoms, suggesting that PDE10A inhibitors could be potential therapeutic agents for psychosis diseases such as schizophrenia .
Future Directions
Properties
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-21(23-20-11-7-6-10-19(20)22-16)25-13-12-18(14-25)24(2)28(26,27)15-17-8-4-3-5-9-17/h3-11,18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPMOIZNRMQNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.